molecular formula C14H20N2O3 B3169937 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid CAS No. 938348-99-3

4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid

Cat. No.: B3169937
CAS No.: 938348-99-3
M. Wt: 264.32 g/mol
InChI Key: ZDFVKANPVGUALI-UHFFFAOYSA-N
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Description

4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid is a chemical compound with the molecular formula C14H20N2O3 It is a derivative of benzoic acid, featuring a piperazine ring substituted with a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with ethylene oxide to form 2-hydroxyethylpiperazine.

    Alkylation: The 2-hydroxyethylpiperazine is then alkylated with a suitable benzoic acid derivative, such as 4-chloromethylbenzoic acid, under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol derivative.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-[4-(2-Carboxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid.

    Reduction: Formation of 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzyl alcohol.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

    Materials Science: It is utilized in the development of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxyethyl group can form hydrogen bonds, enhancing the compound’s binding affinity. The piperazine ring provides structural flexibility, allowing the compound to fit into various binding sites.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES): A commonly used buffering agent in biological research.

    1-(2-Hydroxyethyl)piperazine: A simpler derivative used in various chemical syntheses.

Uniqueness

4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid is unique due to its combination of a benzoic acid moiety with a hydroxyethyl-substituted piperazine ring. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Properties

IUPAC Name

4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c17-10-9-15-5-7-16(8-6-15)11-12-1-3-13(4-2-12)14(18)19/h1-4,17H,5-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFVKANPVGUALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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